molecular formula C16H13FO4 B10811457 1-(4-Fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione

1-(4-Fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione

Cat. No.: B10811457
M. Wt: 288.27 g/mol
InChI Key: ABKONMXONQQXKA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-301398 involves several steps, starting with the preparation of 6-methoxynaphthalene. The synthetic route typically includes the following steps:

    Nitration: Introduction of a nitro group to the naphthalene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Methoxylation: Introduction of a methoxy group to the naphthalene ring.

    Fluorination: Introduction of a fluorine atom to the aromatic ring.

Chemical Reactions Analysis

WAY-301398 undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and methanol for methoxylation. Major products formed from these reactions include nitro-naphthalene, amino-naphthalene, and methoxy-naphthalene derivatives .

Scientific Research Applications

WAY-301398 is widely used in scientific research due to its ability to bind to protein kinase C. Its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies of protein kinase C signaling pathways and cellular processes.

    Medicine: Investigated for its potential therapeutic effects in diseases involving protein kinase C dysregulation, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

WAY-301398 exerts its effects by binding to protein kinase C, a family of enzymes involved in various cellular processes. By binding to protein kinase C, WAY-301398 modulates its activity, affecting downstream signaling pathways. This modulation can influence cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

WAY-301398 is unique due to its specific binding affinity for protein kinase C. Similar compounds include:

These compounds share the ability to inhibit protein kinase C but differ in their chemical structures and specific binding affinities.

Properties

Molecular Formula

C16H13FO4

Molecular Weight

288.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C16H13FO4/c1-21-12-6-7-14(18)13(8-12)16(20)9-15(19)10-2-4-11(17)5-3-10/h2-8,18H,9H2,1H3

InChI Key

ABKONMXONQQXKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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